Cas no 1823050-60-7 (3-Bromo-6-methoxypyrazolo[1,5-a]pyridine)
![3-Bromo-6-methoxypyrazolo[1,5-a]pyridine structure](https://ja.kuujia.com/scimg/cas/1823050-60-7x500.png)
3-Bromo-6-methoxypyrazolo[1,5-a]pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine
- 3-Bromo-6-methoxy-pyrazolo[1,5-a]pyridine
- SB34535
- 1823050-60-7
- DB-410891
- E77132
- MFCD22689601
- BS-52105
- SCHEMBL24566334
- CS-0163104
-
- MDL: MFCD22689601
- インチ: 1S/C8H7BrN2O/c1-12-6-2-3-8-7(9)4-10-11(8)5-6/h2-5H,1H3
- InChIKey: QXFWSIUMCFCEEA-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NN2C=C(C=CC2=1)OC
計算された属性
- せいみつぶんしりょう: 225.97418g/mol
- どういたいしつりょう: 225.97418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.5
- 疎水性パラメータ計算基準値(XlogP): 1.7
3-Bromo-6-methoxypyrazolo[1,5-a]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A858840-100mg |
3-Bromo-6-methoxypyrazolo[1,5-a]pyridine |
1823050-60-7 | 97% | 100mg |
$220.0 | 2024-04-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OJ223-50mg |
3-Bromo-6-methoxypyrazolo[1,5-a]pyridine |
1823050-60-7 | 97% | 50mg |
400.0CNY | 2021-07-15 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0626-500mg |
3-Bromo-6-methoxy-pyrazolo[1,5-a]pyridine |
1823050-60-7 | 96% | 500mg |
¥4800.42 | 2025-01-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OJ223-200mg |
3-Bromo-6-methoxypyrazolo[1,5-a]pyridine |
1823050-60-7 | 97% | 200mg |
1001.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | D970441-250mg |
3-Bromo-6-methoxy-pyrazolo[1,5-a]pyridine |
1823050-60-7 | 95% | 250mg |
$370 | 2024-07-28 | |
eNovation Chemicals LLC | D970441-5g |
3-Bromo-6-methoxy-pyrazolo[1,5-a]pyridine |
1823050-60-7 | 95% | 5g |
$4475 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0626-250mg |
3-Bromo-6-methoxy-pyrazolo[1,5-a]pyridine |
1823050-60-7 | 96% | 250mg |
2756.14CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0626-5g |
3-Bromo-6-methoxy-pyrazolo[1,5-a]pyridine |
1823050-60-7 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0626-250mg |
3-Bromo-6-methoxy-pyrazolo[1,5-a]pyridine |
1823050-60-7 | 96% | 250mg |
¥2841.78 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0626-100mg |
3-Bromo-6-methoxy-pyrazolo[1,5-a]pyridine |
1823050-60-7 | 96% | 100mg |
¥1853.72 | 2025-01-22 |
3-Bromo-6-methoxypyrazolo[1,5-a]pyridine 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
3-Bromo-6-methoxypyrazolo[1,5-a]pyridineに関する追加情報
Professional Introduction to 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine (CAS No. 1823050-60-7)
3-Bromo-6-methoxypyrazolo[1,5-a]pyridine, with the chemical identifier CAS No. 1823050-60-7, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic compound has garnered attention due to its versatile structural framework, which makes it a valuable scaffold for the development of various bioactive molecules. The presence of both bromine and methoxy substituents on the pyrazolo[1,5-a]pyridine core enhances its reactivity, making it a preferred building block in synthetic chemistry.
The< strong>pyrazolo[1,5-a]pyridine moiety is a fused bicyclic system consisting of a pyrazole ring and a pyridine ring. This particular arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in medicinal chemistry to modulate biological targets. The< strong>bromine atom at the 3-position and the< strong>methoxy group at the 6-position are particularly noteworthy, as they provide handles for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The< strong>3-Bromo-6-methoxypyrazolo[1,5-a]pyridine scaffold has emerged as a promising candidate due to its ability to interact with multiple biological pathways. For instance, studies have demonstrated its potential in inhibiting kinases and other enzymes that play crucial roles in cancer progression.
One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that phosphorylate other proteins, thereby regulating a wide array of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, making them attractive targets for drug discovery. The< strong>3-Bromo-6-methoxypyrazolo[1,5-a]pyridine structure can be modified to selectively inhibit specific kinases by tuning the substituents on the pyrazole and pyridine rings. This flexibility has led to several high-profile drug candidates entering clinical trials.
The< strong>methoxy group in particular has been shown to enhance binding affinity by forming hydrogen bonds with amino acid residues in the target protein. Additionally, the< strong>bromine atom can participate in metal-catalyzed reactions, allowing for further diversification of the molecular structure. This dual functionality makes< strong>3-Bromo-6-methoxypyrazolo[1,5-a]pyridine a versatile intermediate in drug discovery pipelines.
Recent advancements in computational chemistry have further accelerated the design and optimization of molecules like< strong>3-Bromo-6-methoxypyrazolo[1,5-a]pyridine. Molecular docking studies have been instrumental in predicting binding modes and affinities for potential drug candidates. These computational approaches complement traditional wet-lab experimentation by providing rapid screening of large libraries of compounds.
The< strong>CAS No. 1823050-60-7 registry number ensures that researchers have access to consistent and reliable information about this compound. This standardized identification system is crucial for reproducibility in scientific research and for regulatory compliance in pharmaceutical development.
In conclusion, 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine represents a significant advancement in medicinal chemistry due to its structural versatility and biological activity. Its role as a key intermediate in synthesizing kinase inhibitors highlights its importance in addressing critical therapeutic challenges. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of novel pharmaceuticals.
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